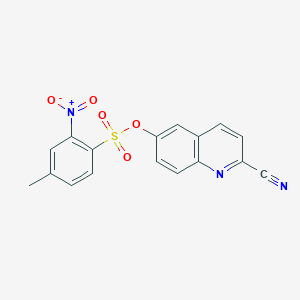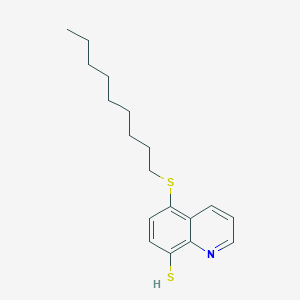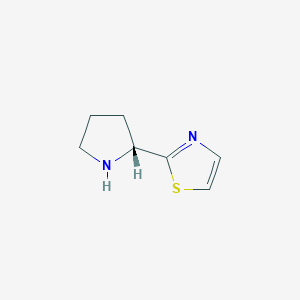![molecular formula C33H53O2P B12881717 Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is often used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. One common method includes the use of tert-butyl lithium to deprotonate the biphenyl compound, followed by the addition of a phosphine chloride to introduce the phosphine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination . Typical conditions involve the use of organic solvents like toluene or THF, and bases such as potassium carbonate or sodium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an aryl amine.
科学研究应用
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its versatility and effectiveness in catalysis. Some applications include:
Chemistry: Used as a ligand in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky and electron-donating nature of the phosphine ligand enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes . The molecular targets and pathways involved include the activation of substrates through oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
- tert-Butyl XPhos Au (MeCN)SbF6
- tBuXPhos Pd G1
Uniqueness
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to stabilize transition metal complexes and facilitate challenging reactions sets it apart from other phosphine ligands.
属性
分子式 |
C33H53O2P |
|---|---|
分子量 |
512.7 g/mol |
IUPAC 名称 |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C33H53O2P/c1-15-32(9,10)36(33(11,12)16-2)31-28(35-14)18-17-27(34-13)30(31)29-25(22(5)6)19-24(21(3)4)20-26(29)23(7)8/h17-23H,15-16H2,1-14H3 |
InChI 键 |
JZYBSSNZVXQJSQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)P(C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


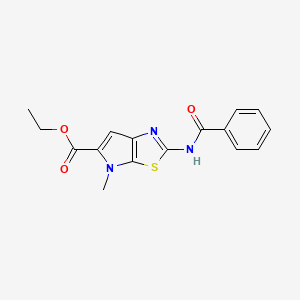


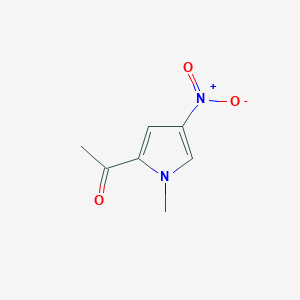

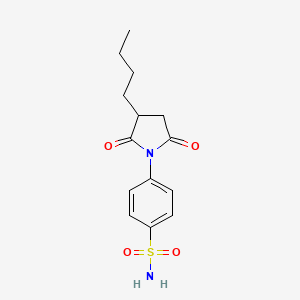
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
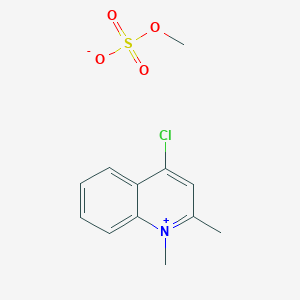
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
